

Application Note: Analytical Characterization of 4-Chloro-3-fluoro-4'-methoxybenzophenone

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Compound of Interest

Compound Name: *4-Chloro-3-fluoro-4'-methoxybenzophenone*

CAS No.: 760192-86-7

Cat. No.: B1323945

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Executive Summary & Scientific Context

4-Chloro-3-fluoro-4'-methoxybenzophenone (CFMBP) represents a critical scaffold in the synthesis of diaryl ketone-based pharmaceuticals (e.g., fenofibrate analogs) and high-performance photoinitiators. Its structural uniqueness lies in the asymmetric halogenation (chloro/fluoro) on one ring and an electron-donating methoxy group on the other. This "push-pull" electronic character creates specific challenges in purification and characterization, particularly in distinguishing regioisomers formed during Friedel-Crafts acylation.

This guide provides a rigorous, field-proven protocol for the structural confirmation and purity analysis of CFMBP. Unlike standard datasheets, this document focuses on the causality of analytical choices—why specific techniques are chosen and how to interpret the subtle spectral features introduced by the fluorine-chlorine interplay.

Physicochemical Profile (Predicted)

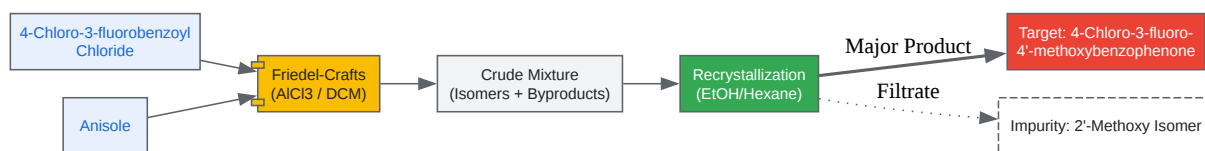
Property	Value / Description	Note
Molecular Formula		
Molecular Weight	264.68 g/mol	Monoisotopic mass
Appearance	White to off-white crystalline solid	Dependent on recrystallization solvent
Solubility	Soluble in DMSO, , MeOH; Insoluble in Water	
Key Functional Groups	Ketone (, Aryl Fluoride (, Aryl Chloride (, Ether ()	

Synthesis Logic & Impurity Profiling

To accurately characterize CFMBP, one must understand its origin. The most robust synthesis involves the Friedel-Crafts acylation of anisole with 4-chloro-3-fluorobenzoyl chloride.

Critical Impurity Vectors:

- **Regioisomers:** The methoxy group is an ortho/para director. While para (4') is favored due to sterics, trace amounts of the ortho (2') isomer are common.
- **Hydrolysis Byproducts:** Residual 4-chloro-3-fluorobenzoic acid from unreacted acid chloride.
- **De-halogenation:** Rare, but possible loss of fluorine under harsh Lewis Acid conditions.



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Figure 1: Synthetic pathway and impurity origin logic. Understanding the ortho/para direction of anisole is crucial for anticipating the 2'-isomer impurity.

Protocol 1: Structural Confirmation via Multi-Nuclear NMR

Objective: Unequivocal structural assignment, specifically distinguishing the substitution pattern on the halogenated ring. Rationale: Standard

NMR is insufficient due to complex overlapping in the aromatic region.

NMR is mandatory to confirm the position of the fluorine atom relative to the chlorine and carbonyl.

Experimental Setup

- Solvent:

(Chloroform-d) is preferred for solubility and distinct chemical shift separation.

- Concentration: 10-15 mg in 0.6 mL solvent.
- Instrument: 400 MHz or higher.

Step-by-Step Analysis

A.

NMR (Proton)

The spectrum will display two distinct aromatic systems:

- Ring B (Methoxy ring): Look for a classic AA'BB' system (two doublets, integrating to 2H each) centered around 7.0 and 7.8 ppm.
 - Diagnostic: A sharp singlet at ~3.8-3.9 ppm (3H) confirms the group.
- Ring A (Chloro-Fluoro ring): This is an ABC system (or ABX depending on field strength).
 - H2 (between F and C=O): Doublet of doublets (dd). Large coupling to F () and small meta-coupling to H6.
 - H5 (adjacent to Cl): Doublet or dd.
 - H6 (adjacent to C=O): Multiplet.

B.

NMR (Fluorine)

- Expectation: A single sharp peak in the range of -105 to -120 ppm.
- Validation: If the peak is split into a triplet or quartet, it indicates coupling to adjacent protons. Use proton-decoupled to simplify the peak to a singlet for purity integration.
- Impurity Check: Look for small satellite peaks. A peak shift of >2 ppm usually indicates the ortho-isomer or hydrolyzed acid.

C.

NMR (Carbon)

- Key Signal: The Carbonyl () carbon will appear downfield at ~190-195 ppm.
- C-F Coupling: The carbons on Ring A will show splitting due to C-F coupling (

). This "quartet-like" splitting pattern is the fingerprint of the fluorinated ring.

Protocol 2: Purity Profiling via UPLC-MS/MS

Objective: Quantify purity and confirm molecular weight with isotopic validation. Rationale: UV detection alone is risky because isomers often have identical

. Mass spectrometry provides the "Chlorine Signature" essential for validation.

Method Parameters

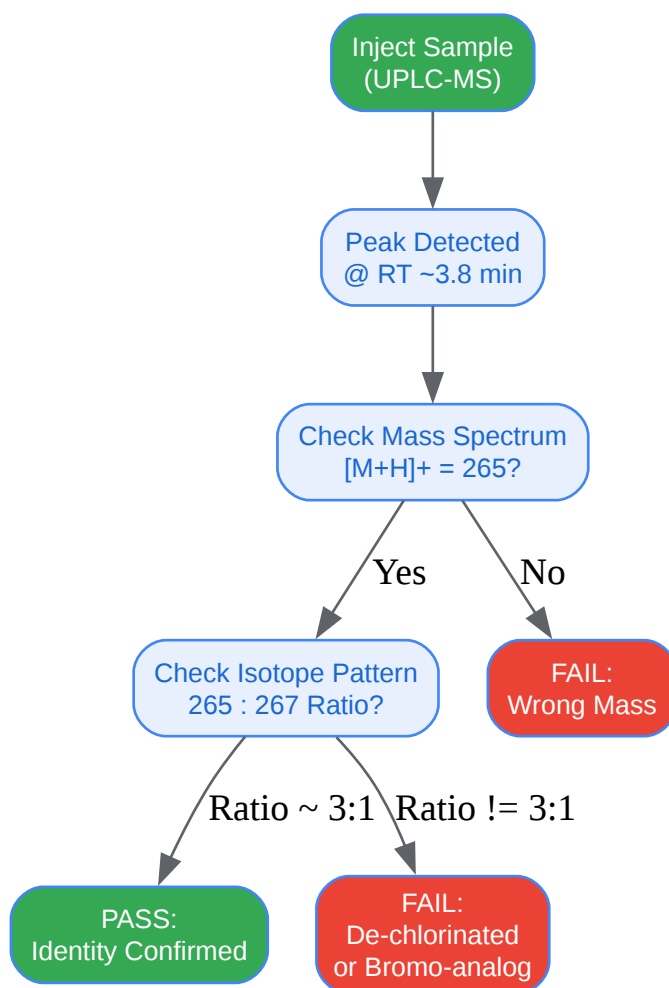
Parameter	Setting
Column	C18 Reverse Phase (e.g., BEH C18, 1.7 μ m, 2.1 x 50 mm)
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	5% B to 95% B over 5 minutes
Flow Rate	0.4 mL/min
Detection	UV (254 nm) and MS (ESI Positive Mode)

Data Interpretation (Self-Validating Logic)

- Retention Time: The target CFMBP is lipophilic. Expect elution late in the gradient (e.g., >3.5 min).
- Mass Spectrum (The Chlorine Rule):
 - Base Peak:
Da.
 - Isotope Pattern: You MUST observe the
isotope peak at

Da.

- Intensity Ratio: The height of the 265 peak vs. the 267 peak must be approximately 3:1.
- Failure Mode: If the ratio is 1:1, you likely have a bromo-impurity. If there is no M+2 peak, you have lost the chlorine.



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Figure 2: Decision tree for Mass Spectrometry validation. The 3:1 isotopic ratio is the non-negotiable acceptance criterion.

Protocol 3: Thermal Characterization (DSC)

Objective: Determine melting point and screen for polymorphism. Rationale: Benzophenones are notorious for polymorphism (different crystal packing). A sharp melting endotherm confirms

high crystalline purity.

Procedure

- Weigh 2-4 mg of dried sample into a Tzero aluminum pan.
- Equilibrate at 25°C.
- Ramp 10°C/min to 200°C under Nitrogen purge (50 mL/min).

Acceptance Criteria:

- Single Endotherm: A single, sharp melting peak (onset typically between 80°C and 130°C for this class of compounds).
- Purity Calculation: Use the Van't Hoff plot derived from the melting peak shape to estimate thermodynamic purity (ASTM E928).

References

- Standard Benzophenone Synthesis
 - Friedel-Crafts Acylation of Anisole: Olah, G. A. (1964).^[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.
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- Analytical Methods
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 - Mass Spectrometry of Halogenated Compounds: McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. [Link](#)
- Related Compound Data (for comparison)

- 4-Fluoro-4'-methoxybenzophenone (CAS 345-89-1):[\[4\]](#)[\[5\]](#)[\[3\]](#)[\[6\]](#) PubChem Compound Summary. [Link](#)
- 3-Chloro-4-fluoro-4'-methoxybenzophenone (CAS 760192-87-8):[\[7\]](#) Ambeed Catalog. [Link](#)

Disclaimer: This protocol is intended for research and development purposes. All chemical handling must comply with local safety regulations (SDS), particularly regarding the handling of halogenated aromatic compounds.

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